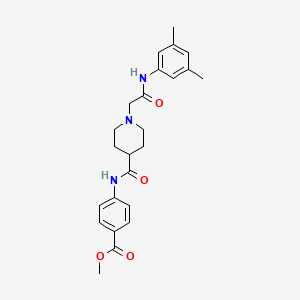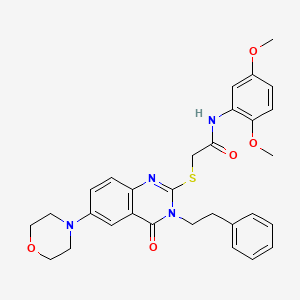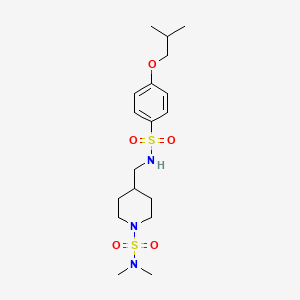
N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-ynamide, also known as EBIO, is a chemical compound with potential applications in scientific research. It is a small molecule that has been found to exhibit a range of biological effects, making it a useful tool for investigating various physiological and biochemical processes.
作用机制
N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-ynamide acts as a potassium channel activator by binding to specific sites on the channel protein. This binding causes a conformational change in the protein, leading to an increase in potassium ion flux across the cell membrane. This increase in potassium ion flux can have a range of physiological effects, including the relaxation of smooth muscle cells and the regulation of neuronal excitability. Additionally, N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-ynamide has been shown to modulate calcium signaling pathways, although the exact mechanism of this effect is not well understood.
Biochemical and Physiological Effects:
N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-ynamide has been shown to have a range of biochemical and physiological effects, including the activation of potassium channels, the regulation of calcium signaling pathways, and the inhibition of inflammatory responses. These effects can have a range of downstream effects on cellular processes, including the relaxation of smooth muscle cells, the regulation of neuronal excitability, and the modulation of immune responses.
实验室实验的优点和局限性
N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-ynamide has several advantages and limitations for lab experiments. One advantage is that it is a well-established tool for investigating potassium channel function and calcium signaling pathways. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-ynamide is that it can be difficult to work with due to its complex synthesis method and the need for careful control of reaction conditions. Additionally, its effects can be difficult to interpret in complex biological systems, making it important to use complementary techniques to fully understand its effects.
未来方向
There are several future directions for research on N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-ynamide. One area of interest is the development of more potent and selective potassium channel activators based on the structure of N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-ynamide. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-ynamide on calcium signaling pathways and its potential use as an anti-inflammatory agent. Finally, the development of new techniques for studying the effects of N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-ynamide in complex biological systems could lead to a better understanding of its physiological effects.
合成方法
N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-ynamide can be synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis method typically involves the use of organic solvents and requires careful control of reaction conditions to ensure the purity and yield of the final product. While the synthesis of N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-ynamide is complex, it is a well-established process that has been used in many scientific studies.
科学研究应用
N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-ynamide has been found to have a range of scientific research applications, including its use as a potassium channel activator. Potassium channels play a critical role in regulating the electrical activity of cells, and the activation of these channels can have a range of physiological effects. N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-ynamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-ynamide has been used in studies investigating the role of calcium signaling in cellular processes.
属性
IUPAC Name |
N-(2-ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-7-15(18)16-14-11-17(4-2)10-12-8-5-6-9-13(12)14/h5-6,8-9,14H,4,10-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANHWZLEEGYQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C2=CC=CC=C2C1)NC(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-4-yl)but-2-ynamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(furan-2-yl)methyl]-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2951011.png)

![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2951013.png)





![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2951024.png)
![2-(2,4-dichlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2951028.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2951029.png)


![N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2951033.png)